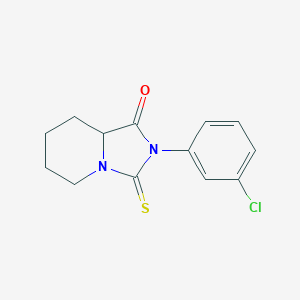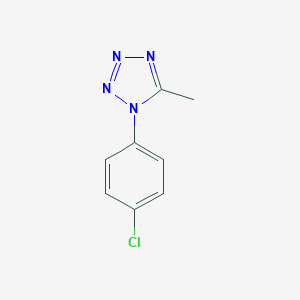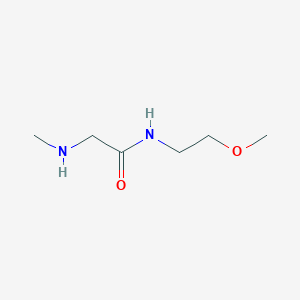![molecular formula C16H11ClF3NOS B183486 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 562094-95-5](/img/structure/B183486.png)
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and is known for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the growth of cancer cells and to induce cell death in tumor cells. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is its versatility. It can be used in a variety of scientific research applications, including drug discovery, inflammation research, and cancer research. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments. It can be toxic at high concentrations and can cause cell death in some cell types. In addition, the exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One area of research is the development of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been studied for its potential use in cancer therapy, and future research could focus on optimizing its anti-tumor properties. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one could be used as a tool in drug discovery research to identify new targets for drug development. Finally, further studies could be conducted to better understand the mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its effects on different cell types.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with the help of potassium hydroxide to yield 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been used in scientific research for a variety of applications. One of the main areas of research has been its potential therapeutic properties. Studies have shown that 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been used as a tool in drug discovery research, as it can be used to identify new targets for drug development.
Eigenschaften
CAS-Nummer |
562094-95-5 |
|---|---|
Produktname |
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Molekularformel |
C16H11ClF3NOS |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3NOS/c17-13-4-2-1-3-12(13)15-21(14(22)9-23-15)11-7-5-10(6-8-11)16(18,19)20/h1-8,15H,9H2 |
InChI-Schlüssel |
SYZQSWDZILARDY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





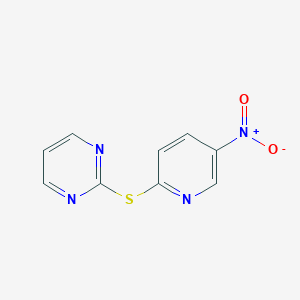
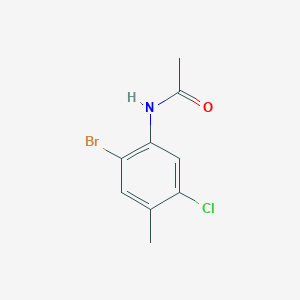
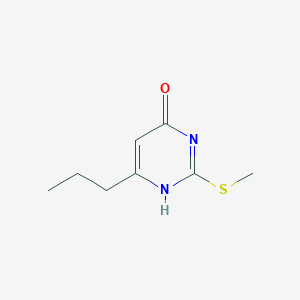
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
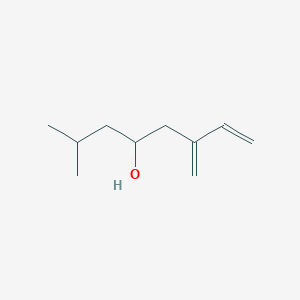
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
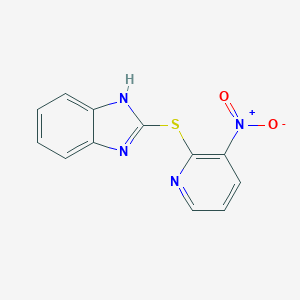
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

